

Spectroscopic Profile of 2-Bromo-6-fluorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-fluorotoluene

Cat. No.: B073676

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-fluorotoluene**, an important intermediate in the pharmaceutical and agrochemical industries. This document details the available spectroscopic data, outlines experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-6-fluorotoluene** (CAS No: 1422-54-4; Molecular Formula: C_7H_6BrF ; Molecular Weight: 189.02 g/mol).[1] Due to the limited availability of experimentally derived public data for 1H and ^{13}C NMR, predicted values are provided to guide researchers in their analytical work.

Predicted 1H NMR Data ($CDCl_3$, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|----------------------|--------------|-----------------------------|------------------|
| 7.29 | t | 8.1 | H-4 |
| 7.17 | d | 8.1 | H-3 |
| 6.98 | t | 8.9 | H-5 |
| 2.51 | s | - | -CH ₃ |

Predicted ^{13}C NMR Data (CDCl_3 , 125 MHz)

| Chemical Shift (ppm) | Assignment |
|--------------------------------------|----------------|
| 161.4 (d, $^1\text{JCF} = 247.5$ Hz) | C-6 |
| 138.8 (d, $^3\text{JCF} = 4.5$ Hz) | C-2 |
| 129.8 (d, $^3\text{JCF} = 9.0$ Hz) | C-4 |
| 125.7 (d, $^4\text{JCF} = 3.6$ Hz) | C-3 |
| 114.5 (d, $^2\text{JCF} = 22.1$ Hz) | C-5 |
| 113.8 (d, $^2\text{JCF} = 17.0$ Hz) | C-1 |
| 23.9 (d, $^4\text{JCF} = 3.8$ Hz) | $-\text{CH}_3$ |

Mass Spectrometry (GC-MS) Data

The mass spectrum of **2-Bromo-6-fluorotoluene** was obtained from the NIST Mass Spectrometry Data Center.[\[1\]](#)

| m/z | Relative Intensity (%) | Proposed Fragment |
|---------|------------------------|------------------------------------|
| 188/190 | 100/98 | $[\text{M}]^+$ (Molecular Ion) |
| 109 | 55 | $[\text{M-Br}]^+$ |
| 108 | 30 | $[\text{M-HBr}]^+$ |
| 83 | 20 | $[\text{C}_6\text{H}_4\text{F}]^+$ |

Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for **2-Bromo-6-fluorotoluene**.[\[1\]](#) Key absorption bands are predicted as follows:

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2850 | Medium | -CH ₃ Stretch |
| 1600-1450 | Strong | Aromatic C=C Stretch |
| 1270-1200 | Strong | C-F Stretch |
| 800-600 | Strong | C-Br Stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as **2-Bromo-6-fluorotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-6-fluorotoluene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: -10 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of neat **2-Bromo-6-fluorotoluene** onto the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.

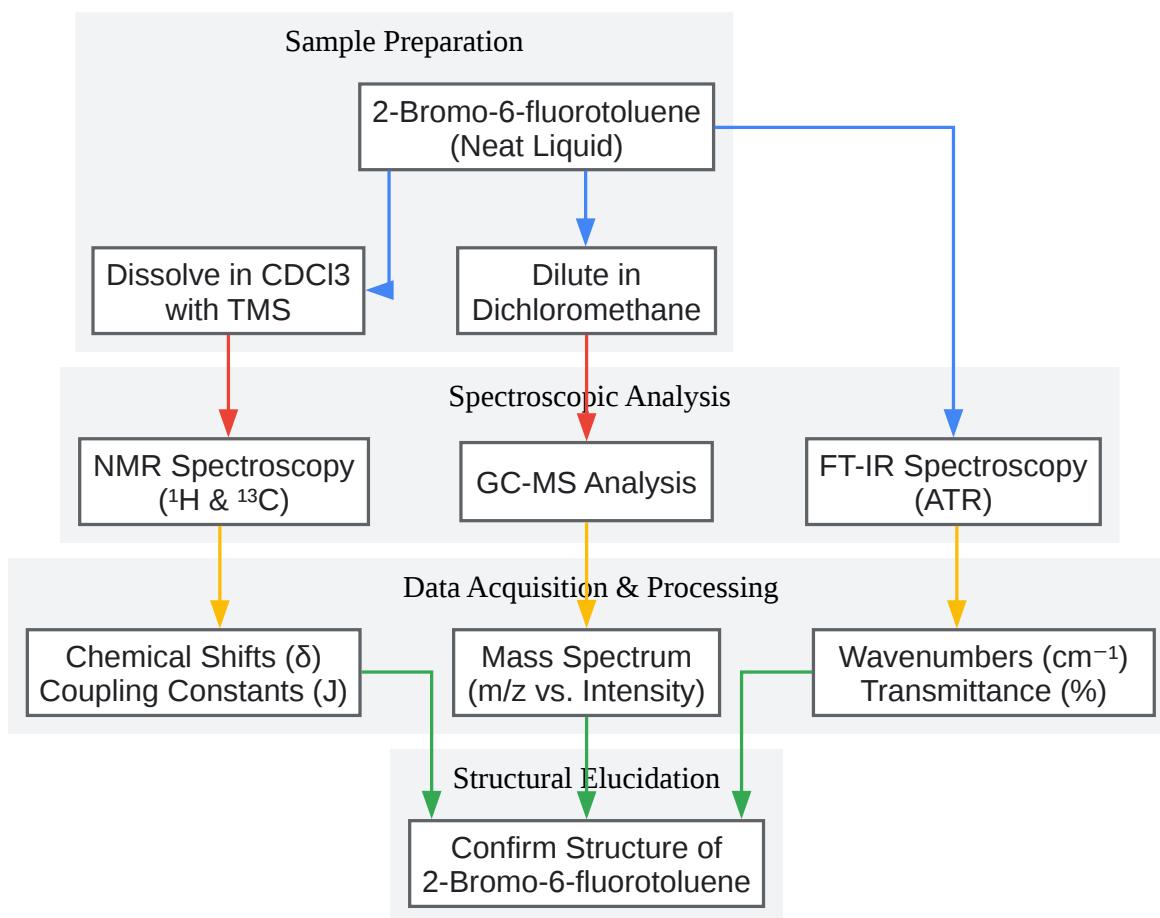
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Bromo-6-fluorotoluene** (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

- Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Injection Mode: Splitless or split (e.g., 50:1).
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10-15 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **2-Bromo-6-fluorotoluene** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Bromo-6-fluorotoluene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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